

An In-depth Technical Guide to Pyroglutamyl-Phenylalanine (Pyr-phe-OH)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pyroglutamyl-L-phenylalanine (**Pyr-phe-OH**) is a dipeptide composed of pyroglutamic acid and phenylalanine. This molecule serves as a valuable building block in peptide synthesis and holds potential for various applications in biochemical research and drug development.[1] The presence of the N-terminal pyroglutamyl residue confers enhanced stability against degradation by aminopeptidases, a desirable characteristic for therapeutic peptides. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of **Pyr-phe-OH**. Detailed experimental protocols for its synthesis and purification are also presented to facilitate its application in research and development.

Chemical Structure and Properties

Pyr-phe-OH is formed through a peptide bond between the carboxylic acid group of L-pyroglutamic acid and the amino group of L-phenylalanine.

Chemical Structure:



Figure 1. 2D Chemical Structure of L-Pyroglutamyl-

L-phenylalanine.

Physicochemical Properties

A summary of the key physicochemical properties of **Pyr-phe-OH** and its constituent amino acids is provided below. Direct experimental data for some properties of **Pyr-phe-OH** are not readily available in the public domain; in such cases, data for the individual components are provided for estimation purposes.



Property	Value	Source
Molecular Formula	C14H16N2O4	[2]
Molecular Weight	276.29 g/mol	[2]
CAS Number	21282-12-2	[1]
Appearance	White to off-white powder (presumed)	General peptide properties
Melting Point	Data not available for Pyr-phe-OH. L-Phenylalanine: ~283 °C (decomposes). L-Pyroglutamic acid: 184 °C.	[3]
Solubility	General statements suggest favorable solubility in various solvents, though quantitative data is limited. For similar dipeptides, solubility can be poor in neutral aqueous solutions due to hydrophobic residues but can be improved in dilute acidic or basic solutions or with organic cosolvents like DMSO.	
pKa Values (Estimated)	The pKa of the carboxylic acid of the phenylalanine residue is estimated to be around 1.83. The pyroglutamic acid lactam nitrogen is not basic.	

Spectroscopic Data

Specific spectroscopic data for **Pyr-phe-OH** is not widely published. However, the expected spectral characteristics can be inferred from the structures of L-pyroglutamic acid and L-phenylalanine.



- ¹H NMR: Expected signals would include those from the aromatic protons of the phenylalanine ring (around 7.2-7.4 ppm), the alpha-protons of both amino acid residues, and the aliphatic protons of the pyroglutamyl ring and the phenylalanine side chain.
- 13C NMR: Characteristic signals would be present for the carbonyl carbons of the peptide bond and carboxylic acid, the aromatic carbons of the phenyl group, and the aliphatic carbons of both residues.
- Mass Spectrometry: The expected monoisotopic mass would be approximately 276.1110 Da.

Biological Activity and Applications

Pyr-phe-OH is primarily utilized as a building block in the synthesis of more complex peptides for pharmaceutical and biochemical research. The N-terminal pyroglutamyl residue is a key feature of many biologically active peptides, as it protects them from degradation by exopeptidases, thereby increasing their in vivo stability and half-life.

While specific signaling pathways modulated directly by **Pyr-phe-OH** are not extensively documented, pyroglutamyl peptides, in general, have been associated with a range of biological activities, including:

- Hepatoprotective effects
- Antidepressant-like properties
- Anti-inflammatory activity

The hydrophobic y-lactam ring of the pyroglutamyl residue is thought to enhance the stability of these peptides against degradation by gastrointestinal proteases.

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of Pyr-phe-OH

Solid-phase peptide synthesis is the most common method for preparing peptides like **Pyr-phe-OH**. The following is a generalized protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.



Materials:

- Fmoc-Phe-OH
- Wang resin (or other suitable resin for C-terminal carboxylic acid)
- L-Pyroglutamic acid
- Coupling reagents (e.g., HBTU, HATU, DIC)
- Base (e.g., DIPEA, NMM)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Solvents (DMF, DCM)
- Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
- Cold diethyl ether

Protocol:

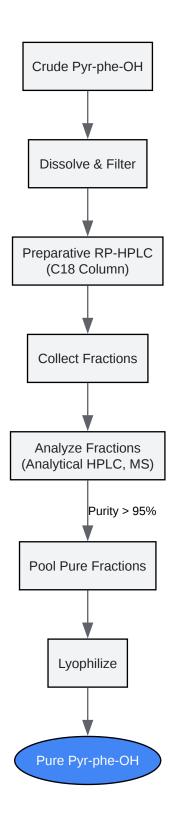
- Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
- First Amino Acid Loading (Fmoc-Phe-OH):
 - Couple Fmoc-Phe-OH to the resin using a suitable coupling agent and base in DMF.
 - Allow the reaction to proceed for 2-4 hours.
 - Wash the resin with DMF and DCM.
 - Cap any unreacted hydroxyl groups on the resin using an acetic anhydride/pyridine solution.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the phenylalanine residue. Repeat this step.



- Wash the resin thoroughly with DMF.
- Coupling of L-Pyroglutamic Acid:
 - Pre-activate L-Pyroglutamic acid with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
 - Add the activated pyroglutamic acid solution to the resin and allow it to couple for 1-2 hours.
 - Monitor the coupling reaction using a Kaiser test (should be negative upon completion).
 - Wash the resin with DMF and DCM.
- Cleavage and Precipitation:
 - Wash the final peptide-resin with DCM and dry under vacuum.
 - Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups (if any).
 - Filter the resin and collect the filtrate.
 - Precipitate the crude Pyr-phe-OH by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
 - Dry the crude peptide under vacuum.









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